(4-Ethylnaphthalen-1-yl)-[1-(5-hydroxypentyl)indol-3-yl]methanone

Forensic Toxicology Analytical Chemistry Quality Assurance

The compound (4-Ethylnaphthalen-1-yl)-[1-(5-hydroxypentyl)indol-3-yl]methanone (CAS 1427521-40-1), systematically designated JWH-210 N-(5-hydroxypentyl) metabolite, is a monohydroxylated Phase I metabolite of the potent synthetic cannabinoid JWH-210 (CAS 824959-81-1). It belongs to the naphthoylindole class of cannabimimetic alkylindoles.

Molecular Formula C26H27NO2
Molecular Weight 385.5 g/mol
CAS No. 1427521-40-1
Cat. No. B580039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Ethylnaphthalen-1-yl)-[1-(5-hydroxypentyl)indol-3-yl]methanone
CAS1427521-40-1
Synonyms(4-Ethyl-1-naphthalenyl)[1-(5-hydroxypentyl)-1H-indol-3-yl]-methanone
Molecular FormulaC26H27NO2
Molecular Weight385.5 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCCCCO
InChIInChI=1S/C26H27NO2/c1-2-19-14-15-23(21-11-5-4-10-20(19)21)26(29)24-18-27(16-8-3-9-17-28)25-13-7-6-12-22(24)25/h4-7,10-15,18,28H,2-3,8-9,16-17H2,1H3
InChIKeyYKJSXHMELGMWOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

4-Ethylnaphthalen-1-yl-[1-(5-hydroxypentyl)indol-3-yl]methanone (CAS 1427521-40-1) Baseline Reference Standard Profile


The compound (4-Ethylnaphthalen-1-yl)-[1-(5-hydroxypentyl)indol-3-yl]methanone (CAS 1427521-40-1), systematically designated JWH-210 N-(5-hydroxypentyl) metabolite, is a monohydroxylated Phase I metabolite of the potent synthetic cannabinoid JWH-210 (CAS 824959-81-1) . It belongs to the naphthoylindole class of cannabimimetic alkylindoles. Unlike the parent compound JWH-210, which exhibits sub-nanomolar agonist activity at both CB1 (Ki = 0.46 nM) and CB2 (Ki = 0.69 nM) receptors, the biological activities of this 5-hydroxypentyl metabolite have not been fully characterized . It is supplied primarily as a certified analytical reference standard (e.g., Cerilliant® Certified Spiking Solution® at 100 µg/mL in methanol) intended for forensic and clinical toxicology applications, specifically for the qualitative and quantitative confirmation of JWH-210 consumption via urinary metabolite detection .

Why JWH-210 or Other Naphthoylindole Metabolites Cannot Substitute for CAS 1427521-40-1 in Forensic Toxicology


Generic substitution of JWH-210 or other structurally similar naphthoylindole metabolites for CAS 1427521-40-1 is analytically unsound due to critically divergent pharmacokinetic profiles, chromatographic behavior, and receptor activities. JWH-210 parent compound is essentially absent in urine and is rapidly cleared from oral fluid, whereas the N-(5-hydroxypentyl) metabolite is a major urinary biomarker detectable for 3–4 hours post-consumption in its glucuronidated form, enabling a specific detection window that the parent compound cannot provide [1]. Furthermore, the 4-hydroxypentyl regioisomer (CAS 1427521-37-6) exhibits distinct oral fluid pharmacokinetics with a lower Cmax of 0.29 ng/mL compared to 0.66 ng/mL for the 5-hydroxypentyl metabolite, meaning the two positional isomers are not interchangeable for quantitative monitoring [2]. On a functional level, 5-hydroxypentyl metabolites of naphthoylindoles have been shown to act as partial agonists at the hCB1 receptor with decreased efficacy (<70%), in contrast to carboxylic acid metabolites which are entirely inactive, meaning that substituting one metabolite class for another carries different toxicological implications [3].

Quantitative Comparative Evidence for CAS 1427521-40-1: Analytical and Biological Differentiation Data


Certified Reference Standard (Cerilliant®) vs. Research-Grade JWH-210 Metabolite Materials

CAS 1427521-40-1 is commercially supplied as a Cerilliant® Certified Reference Material (CRM) at a precisely quantified concentration of 100 µg/mL in methanol, manufactured under ISO-accredited processes with Certificates of Analysis providing batch-specific purity, concentration verification, and uncertainty data . This CRM-grade formulation is designed for use as a Snap-N-Spike® Certified Spiking Solution, enabling direct preparation of calibrators and quality control samples for quantitative LC-MS/MS or GC-MS methods . In contrast, generic JWH-210 metabolite powders supplied as neat solids (e.g., from Cayman Chemical, Item 9000772) are provided at ≥98% purity but require end-user weighing, dissolution, and independent concentration verification prior to use . The CRM eliminates gravimetric error, solvent purity concerns, and verification overhead, making it the auditable choice for ISO/IEC 17025 forensic toxicology laboratories.

Forensic Toxicology Analytical Chemistry Quality Assurance

Oral Fluid Pharmacokinetics of JWH-210 N-(5-hydroxypentyl) Metabolite vs. Regioisomeric JWH-210 N-(4-hydroxypentyl) Metabolite in Human Consumers

In a controlled human study where participants smoked 3 mg JWH-210, oral fluid concentrations of the N-(5-hydroxypentyl) metabolite (target compound) peaked at a Cmax of 0.66 ng/mL approximately 2 hours post-inhalation, as quantified by UHPLC-HRMS [1]. The regioisomeric N-(4-hydroxypentyl) metabolite (CAS 1427521-37-6) exhibited a distinct pharmacokinetic profile in the same oral fluid samples, with an earlier peak at 20 minutes and a lower Cmax of 0.29 ng/mL [1]. This 2.3-fold difference in peak concentration and divergent temporal profiles demonstrate that the two monohydroxylated positional isomers are pharmacokinetically distinct and not interchangeable as biomarkers of recent JWH-210 consumption.

Clinical Toxicology Pharmacokinetics Oral Fluid Analysis

Urinary Detection Window for JWH-210 Consumption via Glucuronidated N-(5-hydroxypentyl) Metabolite vs. Parent JWH-210

Parent JWH-210 is undetectable in urine following intravenous administration in a pig model validated for human relevance, while the glucuronidated N-(5-hydroxypentyl) metabolite serves as a primary urinary biomarker detectable for 3–4 hours post-administration, as elucidated by LC-HR-MS/MS analysis [1]. This contrasts with the urinary markers for the comparator synthetic cannabinoid RCS-4, whose glucuronidated N-hydroxypentyl and hydroxy-methoxyphenyl metabolites are detectable for at least 6 hours [1]. For laboratories developing targeted urine screening panels, knowledge of this specific 3–4 hour window guides appropriate specimen collection timing and method sensitivity requirements.

Urinalysis Forensic Toxicology Metabolism

hCB1 Receptor Partial Agonist Classification of 5-Hydroxypentyl Naphthoylindole Metabolites vs. Inactive Carboxylic Acid Metabolites

A systematic structure-activity relationship (SAR) study of 26 synthetic cannabinoid metabolites on the human CB1 receptor demonstrated that 5-hydroxypentyl metabolites of naphthoylindole-based synthetic cannabinoids retain partial agonist activity at hCB1 with efficacy reduced to <70% of the parent compound's maximal effect, while carboxylic acid (pentanoic acid) metabolites are completely inactive at hCB1 [1]. Although this study evaluated metabolites of JWH-018, AM-2201, THJ-018, and THJ-2201 rather than JWH-210 specifically, the SAR findings for the 5-hydroxypentyl pharmacophore are class-transferable given the conserved naphthoylindole core structure [1]. The quantitative potency range for active metabolites across the series was EC50 = 13–3,500 nM [1].

Pharmacology Cannabinoid Receptor Structure-Activity Relationship

Validated LC-MS/MS Method with Comparable Analytical Sensitivity for JWH-210 N-(5-hydroxypentyl) Metabolite and Structurally Related Analytes in Human Urine

A comprehensively validated LC-MS/MS method for the simultaneous quantification of 20 synthetic cannabinoids and 21 metabolites in human urine demonstrated that JWH-210 N-(5-hydroxypentyl) can be reliably quantified alongside other naphthoylindole metabolites with a lower limit of quantification (LLOQ) of 0.1 ng/mL and linear range extending to 50 ng/mL (r² > 0.994) [1]. The method achieved inter-day analytical recovery (bias) of 88.3–112.2% and imprecision of 4.3–13.5% CV across the validated dynamic range [1]. The target compound's chromatographic retention time of 10.20 min with MRM transitions 386.2→183.1, 155.1 is fully resolved from the N-(4-hydroxypentyl) isomer, enabling unambiguous isomer identification [1].

Bioanalytical Method Validation LC-MS/MS Urine Toxicology

Equine Urine LOD Parity for JWH-210 5-Hydroxypentyl Metabolite vs. JWH-018 and UR-144 Analytes via LC-MS/MS

In a validated qualitative LC-MS/MS method for synthetic cannabimimetic detection in equine urine, the limit of detection (LOD) for JWH-210 5-hydroxypentyl metabolite was established at 2 ng/mL, equivalent to the LODs for JWH-018, JWH-018 5-pentazoic acid, RCS-4, and UR-144 analytes tested under identical conditions [1]. The method demonstrated that the target compound could be successfully extracted and differentiated from all other tested analytes, including isomeric JWH-122 variants, with matrix effects ranging from −94.5% to −99.4% and extraction recoveries of 62.3% to 543.4% [1].

Equine Doping Control Forensic Toxicology Method Validation

Primary Application Scenarios for CAS 1427521-40-1 (JWH-210 N-(5-Hydroxypentyl) Metabolite)


ISO/IEC 17025 Forensic Urine Drug Testing: Calibrator and QC Preparation Using Certified Reference Standard

Forensic toxicology laboratories performing quantitative confirmatory testing for synthetic cannabinoid metabolites in human urine can procure the Cerilliant® CRM formulation of JWH-210 5-Hydroxypentyl metabolite (100 µg/mL in methanol) for direct preparation of calibrators and quality control samples . The CRM eliminates gravimetric weighing and concentration verification steps required for neat standards, reduces preparation variability, and provides the metrological traceability documentation required under ISO/IEC 17025 accreditation. The validated LC-MS/MS method of Scheidweiler and Huestis (2014) provides a ready-to-implement analytical framework with an LLOQ of 0.1 ng/mL, inter-day recovery of 88.3–112.2%, and chromatographic resolution from the 4-hydroxypentyl isomer [1].

Oral Fluid Testing for Recent JWH-210 Consumption in Clinical and Workplace Settings

Clinical and workplace drug testing programs utilizing oral fluid as the specimen matrix can deploy the target compound as a quantitative reference standard for JWH-210 N-(5-hydroxypentyl) metabolite measurement. Pharmacokinetic data from Marchei et al. (2020) demonstrate that after smoking 3 mg JWH-210, the N-(5-hydroxypentyl) metabolite reaches a Cmax of 0.66 ng/mL in oral fluid at 2 hours post-consumption, which is 2.3-fold higher than the 4-hydroxypentyl regioisomer [2]. Laboratories must procure the specific 5-hydroxypentyl isomer reference standard (CAS 1427521-40-1) rather than the 4-hydroxypentyl isomer (CAS 1427521-37-6), as the two positional isomers exhibit distinctly different pharmacokinetic profiles and cannot be used interchangeably for accurate quantification [2].

Equine Doping Control and Veterinary Forensic Toxicology Screening Panels

Veterinary forensic laboratories conducting equine doping control can incorporate the target compound into multi-analyte LC-MS/MS screening panels alongside JWH-018, RCS-4, and UR-144 metabolites. The qualitative method validated by Humphrey (2016) demonstrated an LOD of 2 ng/mL for JWH-210 5-hydroxypentyl metabolite in equine urine, with sensitivity parity to the other synthetic cannabinoid metabolites tested and successful chromatographic differentiation from isomeric JWH-122 variants [3]. The CRM formulation (Cerilliant® S-051) is compatible with both GC-MS and LC-MS techniques, providing analytical flexibility for equine testing laboratories .

Structure-Activity Relationship (SAR) Research on Cannabinoid Metabolite Pharmacology

Pharmacology research groups investigating the contribution of hydroxylated metabolites to the overall in vivo effects of synthetic cannabinoids can use CAS 1427521-40-1 as a characterized reference standard for in vitro hCB1 and hCB2 receptor assays. The class-level SAR evidence from Janssens et al. (2025) indicates that 5-hydroxypentyl naphthoylindole metabolites retain partial agonist activity at hCB1 with efficacy <70% of parent compounds, while carboxylic acid metabolites are inactive [4]. Direct pharmacological characterization of the JWH-210 5-hydroxypentyl metabolite remains unpublished (Cayman Chemical notes its biological activities have yet to be determined), representing a research gap that the compound's availability as a pure reference standard makes addressable .

Quote Request

Request a Quote for (4-Ethylnaphthalen-1-yl)-[1-(5-hydroxypentyl)indol-3-yl]methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.